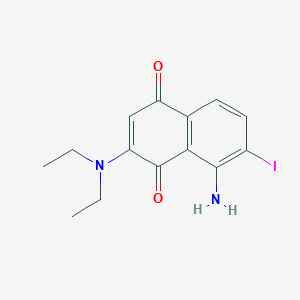
8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the naphthalene family, characterized by a fused ring system that includes an amino group, a diethylamino group, and an iodine atom. Its distinct structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the iodination of naphthalene derivatives, followed by the introduction of amino and diethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization and chromatography, are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Nucleophilic substitution reactions can replace the iodine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium azide (NaN3) and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its interaction with DNA and proteins can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
8-Amino-2-naphthol: Shares the amino group but lacks the diethylamino and iodine substituents.
5-Amino-2-naphthol: Similar structure but with the amino group in a different position.
7-Diethylamino-4-methylcoumarin: Contains a diethylamino group but belongs to the coumarin family.
Uniqueness: 8-Amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione is unique due to the presence of both diethylamino and iodine substituents on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
682355-65-3 |
|---|---|
Fórmula molecular |
C14H15IN2O2 |
Peso molecular |
370.19 g/mol |
Nombre IUPAC |
8-amino-2-(diethylamino)-7-iodonaphthalene-1,4-dione |
InChI |
InChI=1S/C14H15IN2O2/c1-3-17(4-2)10-7-11(18)8-5-6-9(15)13(16)12(8)14(10)19/h5-7H,3-4,16H2,1-2H3 |
Clave InChI |
OSVNCFOIYCZJSJ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=O)C2=C(C1=O)C(=C(C=C2)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



boranyl](/img/structure/B12539103.png)
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)

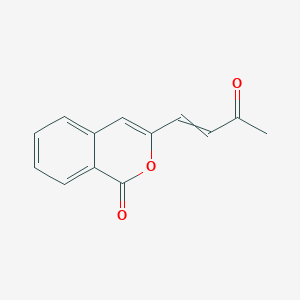

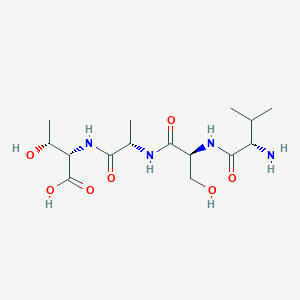
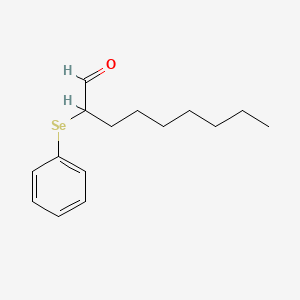
![(2S)-2-[(S)-phenyl-(2-phenylphenyl)sulfanylmethyl]morpholine](/img/structure/B12539135.png)
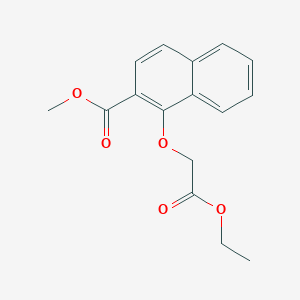
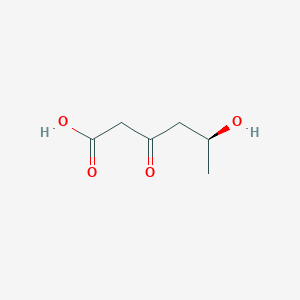
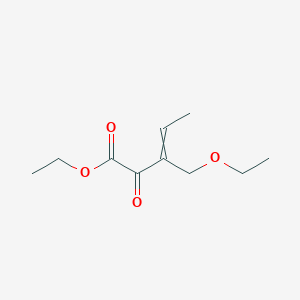

![Benzonitrile, 2-[6-(4-aminophenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12539167.png)
